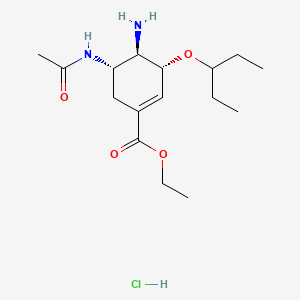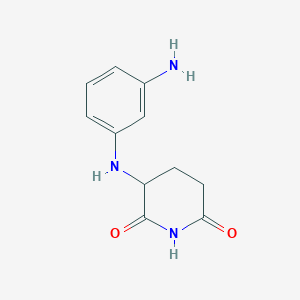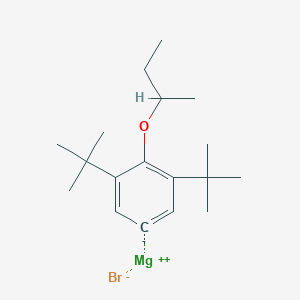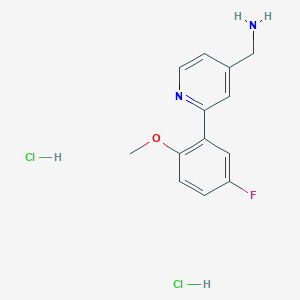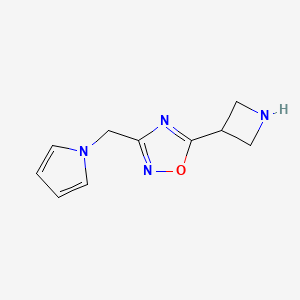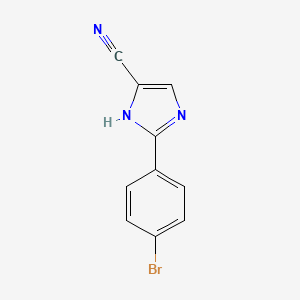
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with a suitable pyridine derivative, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Benzyloxy-4-oxo-1,4-dihydropyridine derivatives
Uniqueness
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxy group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClNO4 |
|---|---|
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO4.ClH/c15-10-6-7-14-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15)(H,16,17);1H |
Clave InChI |
APEYSZZQOOLRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(NC=CC2=O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


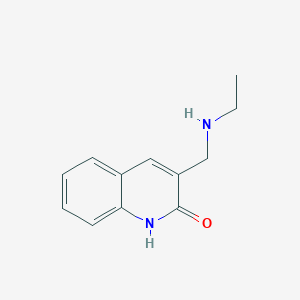
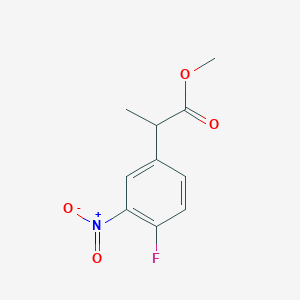
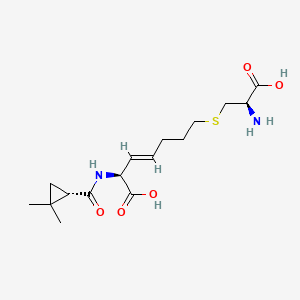

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
